2,6-ジクロロピリジン-3,4-ジアミン

概要

説明

Synthesis Analysis

The synthesis of 2,6-Dichloropyridine-3,4-diamine involves complex organic chemistry reactions. Although the specific synthesis of 2,6-Dichloropyridine-3,4-diamine is not directly outlined in the provided studies, related compounds share synthesis routes that often involve halogenation, amination, and other substitution reactions critical in functionalizing the pyridine ring to introduce the desired chloro and amino groups. These synthetic routes are vital for creating monomers that can further react to form advanced polymers (Katritzky et al., 1995).

Molecular Structure Analysis

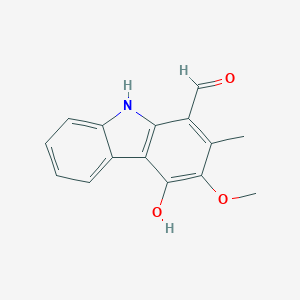

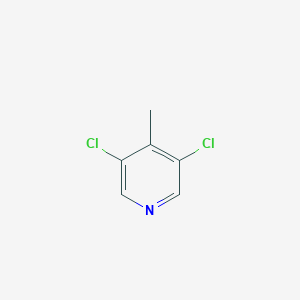

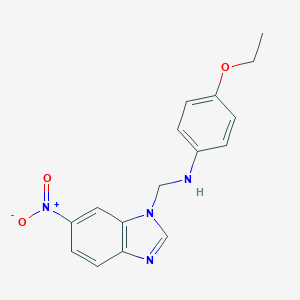

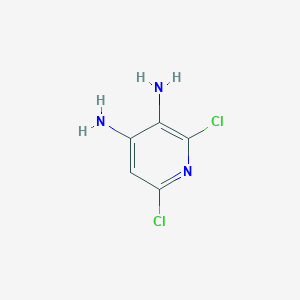

The molecular structure of 2,6-Dichloropyridine-3,4-diamine is characterized by the presence of two chloro groups and two amino groups attached to a pyridine ring. This arrangement significantly influences its reactivity and interaction with other compounds. The electron-withdrawing chloro groups and electron-donating amino groups create a unique electronic environment that facilitates its role in polymer synthesis. The structure of related compounds has been elucidated using techniques like X-ray diffraction, highlighting the importance of molecular geometry in determining the material's properties (Kim et al., 1998).

Chemical Reactions and Properties

2,6-Dichloropyridine-3,4-diamine undergoes various chemical reactions, particularly in polymer synthesis. It reacts with dianhydrides to form polyimides, showcasing its utility in creating materials with high thermal stability and mechanical strength. The compound's reactivity is largely due to the presence of active amino groups, which facilitate the formation of imide bonds, a characteristic feature of many high-performance polymers (Madhra et al., 2002).

Physical Properties Analysis

The physical properties of materials derived from 2,6-Dichloropyridine-3,4-diamine, such as polyimides, are remarkable. They are known for their excellent thermal stability, withstanding temperatures exceeding 500°C without significant degradation. Additionally, these materials exhibit low dielectric constants, making them suitable for electronic applications. The inherent viscosities and solubility in various organic solvents also highlight their processability and application versatility (Guan et al., 2015).

Chemical Properties Analysis

Chemically, 2,6-Dichloropyridine-3,4-diamine and its derived polymers possess remarkable resistance to hydrolysis and oxidation, contributing to their durability and long-term performance in harsh environments. The chemical stability, coupled with the ability to form strong covalent bonds within polymer backbones, underscores the material's utility in demanding applications such as aerospace, electronics, and advanced composites (Zhou et al., 2018).

科学的研究の応用

医薬品開発

2,6-ジクロロピリジンは、抗生物質エノキサシン の前駆体として役立ちます。 医薬品の開発にも使用されます 。 ピリジン C–H リガンドの C–H 前駆体を選択的にハロゲン化できることは、このプロセスにおいて非常に重要です 。

農薬製造

農業分野では、クロロピリジン誘導体は殺菌剤や殺虫剤の製造に使用されています 。これは、作物の保護と食料安全保障を確保するために特に重要です。

金属錯体の合成

金属錯体の開発は、2,6-ジクロロピリジンのもう1つの用途です 。これらの錯体は、触媒、材料科学、医薬品化学など、幅広い用途を持っています。

有機合成

2,6-ジクロロピリジンは、多くの化学反応における中間体として使用されます 。これは、他の有機化合物の合成に特に役立ち、有機化学の多様性と複雑さに貢献しています。

アミノ化プロセス

2,6-ジクロロピリジンから単離された化合物は、アミノ化の生成物です 。このプロセスは、医薬品、染料、ポリマーなど、さまざまな化学化合物の合成に不可欠です。

加水分解反応

加水分解は、2,6-ジクロロピリジンに関与するもう1つの重要な反応です 。溶媒によって分子内の結合が切断されるこの反応は、有機化学における基本的なプロセスです。

縮合反応

2,6-ジクロロピリジンは、縮合反応も起こします 。これらの反応は、小さい分子を失うことで2つの分子を結合させる反応で、ポリマー科学やより大きな有機化合物の合成に広く使用されています。

ピリミジン系化合物の合成

Safety and Hazards

When handling 2,6-Dichloropyridine-3,4-diamine, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that 2,6-dichloropyridine, a related compound, serves as a precursor to the antibiotic enoxacin, the drug anpirtoline, and the antifungal liranaftate . These drugs target various enzymes and proteins, suggesting that 2,6-Dichloropyridine-3,4-diamine may also interact with similar targets.

Biochemical Pathways

For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Result of Action

For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA replication, leading to bacterial cell death .

特性

IUPAC Name |

2,6-dichloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNVWGXGFBVDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448748 | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101079-63-4 | |

| Record name | 2,6-Dichloro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)